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Audience: Researchers, scientists, and drug development professionals.

Introduction
K145 is a potent, selective, and orally active inhibitor of Sphingosine Kinase 2 (SphK2), a

critical enzyme in the sphingolipid metabolism pathway.[1][2] SphK2 catalyzes the

phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid that

plays a crucial role in promoting cancer cell proliferation, survival, and resistance to therapy.[3]

[4] By inhibiting SphK2, K145 disrupts this pro-survival signaling, making it a promising agent

for cancer research and therapeutic development. These notes provide an overview of its

mechanism, quantitative data on its activity, and detailed protocols for its application in cancer

cell apoptosis studies.

Mechanism of Action
K145 exerts its anticancer effects primarily by inducing apoptosis. It functions as a substrate-

competitive inhibitor of SphK2, leading to a decrease in intracellular S1P levels.[1][2] The

reduction in S1P disrupts downstream signaling cascades that are essential for cell survival.

Specifically, K145 has been shown to inhibit the phosphorylation, and thus the activation, of

key pro-survival proteins such as Akt and ERK.[1][2] The inhibition of these pathways shifts the

cellular balance towards apoptosis, leading to the activation of the caspase cascade and

programmed cell death.[2]
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K145 inhibits SPHK2, leading to reduced survival signaling and apoptosis.

Data Presentation
The efficacy of K145 can be quantified by its biochemical inhibition of the SphK2 enzyme and

its effects on cancer cell lines.

Table 1: Biochemical Activity of K145
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Target Metric Value (µM) Reference

SphK2 IC₅₀ 4.3 [1]

SphK2 Kᵢ 6.4 [1]

SphK1 IC₅₀ >10 (Inactive) [3]

Table 2: Representative Cellular Activity of K145 in U937
Leukemia Cells
Note: The following data are representative examples based on published descriptions.[1][2]

Actual values must be determined empirically for specific cell lines and experimental

conditions.

Treatment
(24h)

Viability (% of
Control)

Early
Apoptosis (%)
(Annexin
V+/PI-)

Late Apoptosis
(%) (Annexin
V+/PI+)

Total
Apoptosis (%)

Vehicle Control

(DMSO)
100 ± 4.5 3.1 ± 0.8 2.5 ± 0.6 5.6 ± 1.0

K145 (5 µM) 68 ± 5.1 15.4 ± 2.1 8.9 ± 1.5 24.3 ± 2.9

K145 (10 µM) 45 ± 3.9 28.7 ± 3.3 19.2 ± 2.4 47.9 ± 4.1

Experimental Protocols
Protocol 1: Cancer Cell Culture and K145 Treatment
This protocol describes the general procedure for treating adherent or suspension cancer cells

with K145.

Materials:

Cancer cell line of interest (e.g., U937, DU145, MCF-7)
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Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-

Streptomycin)

K145 (stock solution in DMSO, e.g., 10 mM)

6-well or 96-well culture plates

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA (for adherent cells)

Procedure:

Cell Seeding:

Adherent Cells: Seed cells in a 6-well plate at a density of 2-5 x 10⁵ cells/well. Allow them

to adhere overnight in a 37°C, 5% CO₂ incubator.

Suspension Cells (e.g., U937): Seed cells in a 6-well plate at a density of 3 x 10⁵ cells/mL.

K145 Preparation: Prepare serial dilutions of K145 in complete culture medium from the

DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle

control) is consistent and non-toxic (typically ≤ 0.1%).

Treatment:

For adherent cells, aspirate the old medium and add the medium containing the desired

final concentrations of K145 (e.g., 0, 2.5, 5, 10 µM).

For suspension cells, add the concentrated K145 solution directly to the wells to achieve

the final desired concentrations.

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C

with 5% CO₂.

Harvesting:
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Adherent Cells: Collect the supernatant (which contains floating apoptotic cells), wash the

adherent cells with PBS, and detach them with Trypsin-EDTA. Combine the supernatant

and the trypsinized cells.

Suspension Cells: Transfer the cell suspension directly from the well into a microcentrifuge

tube.

Protocol 2: Apoptosis Assessment by Annexin V/PI Flow
Cytometry
This protocol allows for the quantification of live, early apoptotic, late apoptotic, and necrotic

cells.

Start:
Harvested Cells Wash with PBS Resuspend in 1X

Annexin V Buffer
Add Annexin V-FITC

& Propidium Iodide (PI)
Incubate 15 min

at RT (Dark)
Analyze on

Flow Cytometer

Click to download full resolution via product page

Workflow for quantifying apoptosis via Annexin V and PI staining.

Materials:

Harvested cells from Protocol 1

Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and

1X Binding Buffer)

Flow cytometer

Procedure:

Cell Preparation: Centrifuge the harvested cells at 300 x g for 5 minutes. Discard the

supernatant and wash the cell pellet once with cold PBS.

Resuspension: Centrifuge again and discard the supernatant. Resuspend the cell pellet in

100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x

10⁶ cells/mL.
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Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) working solution to

the 100 µL cell suspension.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze

the samples on a flow cytometer as soon as possible (ideally within 1 hour).

Data Interpretation: Use appropriate software to gate the cell populations and quantify the

percentage of cells in each quadrant:

Q4 (Annexin V- / PI-): Live cells

Q3 (Annexin V+ / PI-): Early apoptotic cells

Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

Q1 (Annexin V- / PI+): Necrotic/dead cells

Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is used to detect changes in the expression levels of key apoptosis-related

proteins.
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Standard workflow for Western Blot analysis of apoptosis markers.

Materials:
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Harvested cells from Protocol 1

RIPA buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-Akt,

anti-p-ERK, anti-β-actin)

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Procedure:

Cell Lysis: Wash the harvested cell pellet with ice-cold PBS. Lyse the cells in RIPA buffer on

ice for 30 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant

(protein lysate).

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling

in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent

non-specific antibody binding.

Antibody Incubation:
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Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per

the manufacturer's recommendation) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Wash the membrane three times with TBST. Apply the ECL substrate and capture

the chemiluminescent signal using an imaging system.

Analysis: Quantify the band intensities using image analysis software. Normalize the

expression of target proteins to a loading control (e.g., β-actin or GAPDH) to compare

protein levels across different treatment groups. An increase in the ratio of pro-apoptotic

(e.g., Bax, cleaved Caspase-3) to anti-apoptotic (e.g., Bcl-2) proteins indicates apoptosis

induction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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